molecular formula C20H22BrN3O4S2 B2967702 (E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate CAS No. 466677-50-9

(E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate

Cat. No.: B2967702
CAS No.: 466677-50-9
M. Wt: 512.44
InChI Key: BJTLRWWNJIHGLZ-DTQAZKPQSA-N
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Description

(E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is a complex organic compound that features a variety of functional groups, including a bromobenzylidene moiety, a thioxothiazolidinone ring, and a piperazine carboxylate ester

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with specific biological targets.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thioxothiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a halogenated acyl chloride to form the thioxothiazolidinone ring.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between the thioxothiazolidinone intermediate and 3-bromobenzaldehyde.

    Attachment of the Piperazine Carboxylate Ester: The final step involves the acylation of piperazine with ethyl chloroformate, followed by coupling with the previously formed intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated thioxothiazolidinone ring.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group may facilitate binding to hydrophobic pockets, while the thioxothiazolidinone ring could interact with active sites through hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 4-(3-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate
  • (E)-ethyl 4-(3-(5-(3-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate

Uniqueness

The uniqueness of (E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro-substituted analogs.

Properties

IUPAC Name

ethyl 4-[3-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O4S2/c1-2-28-19(27)23-10-8-22(9-11-23)17(25)6-7-24-18(26)16(30-20(24)29)13-14-4-3-5-15(21)12-14/h3-5,12-13H,2,6-11H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTLRWWNJIHGLZ-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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